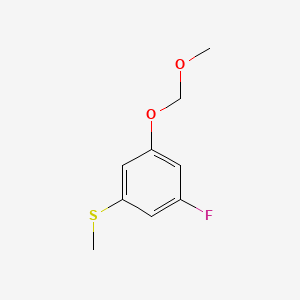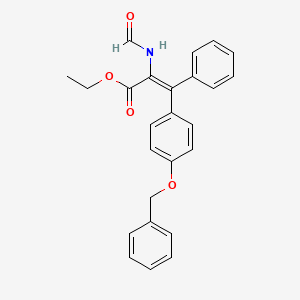![molecular formula C16H13BrN2O2S B14040266 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1-methylethenyl)-1-(phenylsulfonyl)-](/img/structure/B14040266.png)
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1-methylethenyl)-1-(phenylsulfonyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1-methylethenyl)-1-(phenylsulfonyl)- is a complex organic compound that belongs to the pyrrolopyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives typically involves multi-step organic reactions. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate pyridine and pyrrole precursors.
Bromination: Introduction of the bromo group using brominating agents like N-bromosuccinimide (NBS).
Sulfonylation: Addition of the phenylsulfonyl group using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production methods may involve:
Batch Processing: For small-scale synthesis.
Continuous Flow Chemistry: For large-scale production, ensuring consistent quality and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: Halogen substitution reactions are common, where the bromo group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as organolithium or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution may introduce various alkyl or aryl groups.
科学研究应用
1H-Pyrrolo[2,3-b]pyridine derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks in organic synthesis.
Biology: Studied for their potential as enzyme inhibitors or receptor modulators.
Medicine: Investigated for their therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine derivatives involves interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
相似化合物的比较
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: The parent compound without the additional functional groups.
4-Bromo-1H-pyrrolo[2,3-b]pyridine: A simpler derivative with only the bromo group.
1-Phenylsulfonyl-1H-pyrrolo[2,3-b]pyridine: A derivative with only the phenylsulfonyl group.
Uniqueness
The compound’s uniqueness lies in its combination of functional groups, which may confer unique biological activities and chemical reactivity compared to its simpler counterparts.
属性
分子式 |
C16H13BrN2O2S |
|---|---|
分子量 |
377.3 g/mol |
IUPAC 名称 |
1-(benzenesulfonyl)-4-bromo-2-prop-1-en-2-ylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C16H13BrN2O2S/c1-11(2)15-10-13-14(17)8-9-18-16(13)19(15)22(20,21)12-6-4-3-5-7-12/h3-10H,1H2,2H3 |
InChI 键 |
UXTQXYIHAPHBMD-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C1=CC2=C(C=CN=C2N1S(=O)(=O)C3=CC=CC=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


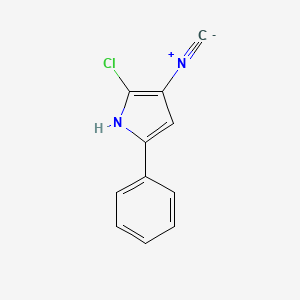
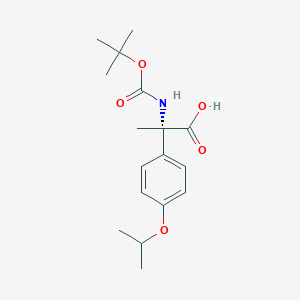
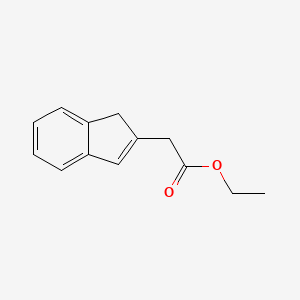


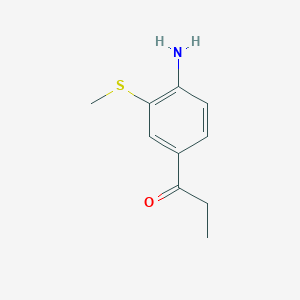
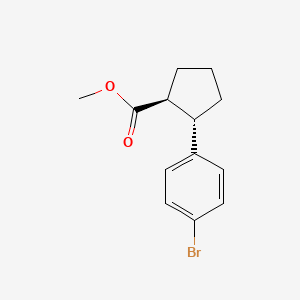
![ethyl 5-(Methylthio)iMidazo[1,2-c]pyriMidine-3-carboxylate](/img/structure/B14040247.png)
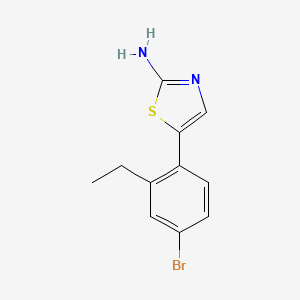

![Methyl 4-fluoro-9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulene-3-carboxylate](/img/structure/B14040255.png)
![2-Chloro-9-hydroxy-1,9A-dihydro-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B14040263.png)
